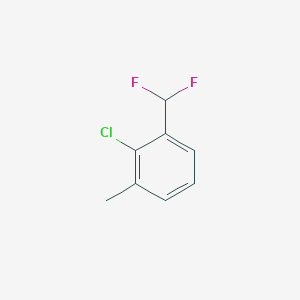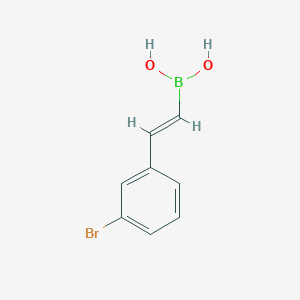
(3-Bromostyryl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromostyryl)boronic acid is an organoboron compound that features a boronic acid group attached to a styryl moiety with a bromine atom at the 3-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, due to its ability to form carbon-carbon bonds under mild conditions .
準備方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Bromostyryl)boronic acid involves the hydroboration of 3-bromostyrene followed by oxidation. The hydroboration step typically uses diborane (B2H6) or a borane-tetrahydrofuran complex (BH3·THF) as the boron source. The reaction is carried out under an inert atmosphere, often at low temperatures to prevent over-borylation .
Industrial Production Methods: Industrial production of boronic acids generally involves the electrophilic trapping of an organometallic reagent with a boric ester. For this compound, this might involve the use of 3-bromostyrene and a boric ester like trimethyl borate (B(OMe)3) under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: (3-Bromostyryl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a palladium catalyst.
Major Products:
Oxidation: (3-Hydroxystyryl)boronic acid.
Reduction: Styrylboronic acid.
Substitution: Various substituted styrylboronic acids depending on the nucleophile used.
科学的研究の応用
(3-Bromostyryl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism by which (3-Bromostyryl)boronic acid exerts its effects primarily involves its ability to form stable covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki–Miyaura coupling reactions, where the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The bromine atom can also participate in various substitution reactions, further expanding its utility in organic synthesis .
類似化合物との比較
- Phenylboronic acid
- Vinylboronic acid
- (4-Bromostyryl)boronic acid
Comparison: (3-Bromostyryl)boronic acid is unique due to the presence of the bromine atom at the 3-position, which provides additional reactivity compared to phenylboronic acid and vinylboronic acid. This allows for selective functionalization and the formation of more complex molecules. Compared to (4-Bromostyryl)boronic acid, the 3-position bromine atom offers different steric and electronic properties, which can influence the outcome of chemical reactions .
特性
分子式 |
C8H8BBrO2 |
|---|---|
分子量 |
226.86 g/mol |
IUPAC名 |
[(E)-2-(3-bromophenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C8H8BBrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H/b5-4+ |
InChIキー |
IMNMXAABLNDUJN-SNAWJCMRSA-N |
異性体SMILES |
B(/C=C/C1=CC(=CC=C1)Br)(O)O |
正規SMILES |
B(C=CC1=CC(=CC=C1)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


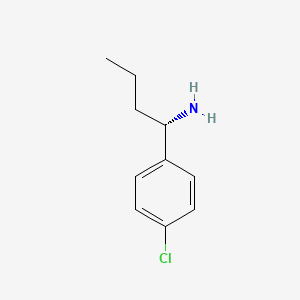
![2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride](/img/structure/B12972143.png)
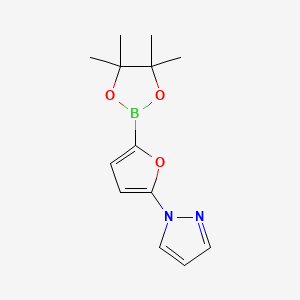
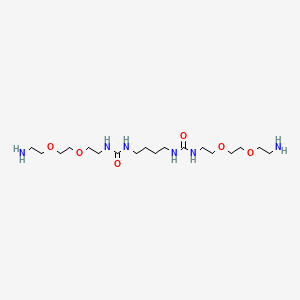
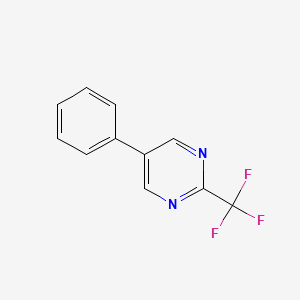

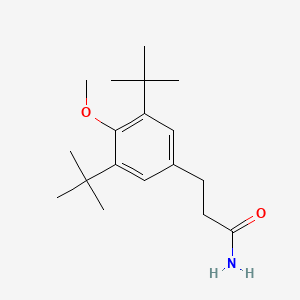
![7-Oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B12972176.png)



![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B12972198.png)

